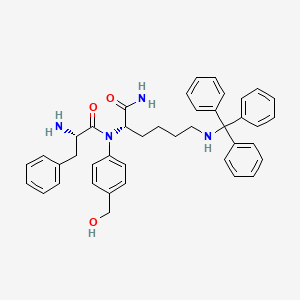

Phe-Lys(Trt)-PAB

Overview

Description

“Phe-Lys(Trt)-PAB” is a compound that involves the use of ditrityl amino acids. The Trt group, which stands for trityl, is used for the protection of polyfunctional α-amino acids . In this case, the amino acids involved are phenylalanine (Phe) and lysine (Lys). The Trt group is used in the synthesis of trityl-protected peptides .

Synthesis Analysis

The synthesis of ditrityl amino acids like Trt-Lys(Trt)-OH involves the use of trityl-protected peptides. Selective detritylation of these amino acid derivatives and ditrityl peptides is achieved with 1% CF3CO2H in CH2Cl2 . The resulting N-detritylated amino acids are then converted into the corresponding Nα-Fmoc derivatives under Schotten-Baumann conditions using Fmoc-Cl .

Scientific Research Applications

Biosensor Development

Research indicates that phage-displayed peptides, including sequences with lysine (Lys), have potential in sensor applications. For instance, a study focused on using phage-displayed peptides for detecting staphylococcal enterotoxin B (SEB), a food poisoning agent, demonstrating their utility in fluoroimmunoassays and automated fluorescence-based sensing assays (Goldman et al., 2000).

Therapeutic Agent Development

Trimeric Polyamide Amino Acids (PAA) incorporating amino acids like Lys and Phe have shown potential in HIV TAR RNA binding and display moderate antiviral activity, indicating their potential as a foundation for RNA targeting drugs (Bonnard et al., 2010).

Understanding Protein Structure

The study of cation-π interactions in protein structures, where a cationic sidechain like Lys is near an aromatic sidechain such as Phe, has revealed biases in geometry favoring favorable cation-π interactions. This understanding is crucial in structural biology (Gallivan & Dougherty, 1999).

Electrochemical Sensing

The development of an electrochemical sensor for l-phenylalanine (l-Phe) detection using molecular imprinting techniques, where l-Phe was used as a template molecule, demonstrates the application of these amino acids in sensitive and selective detection technologies (Ermiş et al., 2017).

Active Food Packaging Films

Research on pH-responsive polyacrylic acid (PAA)/lysozyme (LYS) complexes in whey protein isolate (WPI) film matrixes for active food packaging shows how the interaction of these amino acids can be leveraged to develop novel controlled release systems in food technology (Ozer et al., 2016).

Optical Properties in Amino Acids

Investigations into the hyperpolarizability of amino acids like tryptophan and phenylalanine, and their interactions with lysine, provide insights into their optical properties, which can be relevant in fields like photonics and material science (Duboisset et al., 2010).

Mechanism of Action

Target of Action

The primary targets of Phe-Lys(Trt)-PAB are the tumor-associated protease plasmin and integrins αvβ3 and αvβ5 . Plasmin is involved in tumor invasion and metastasis , while integrins αvβ3 and αvβ5 are highly overexpressed on invading tumor endothelial cells .

Mode of Action

Phe-Lys(Trt)-PAB interacts with its targets through a mechanism involving the formation of a Schiff base. The amino groups in Phe-Lys(Trt)-PAB react with the carbonyl groups in glycating compounds to form a Schiff base . This interaction results in changes at the molecular level, affecting the function of the target proteins.

Biochemical Pathways

The action of Phe-Lys(Trt)-PAB affects the protein glycation pathway. Protein glycation begins with the condensation of a terminal amino group in a side chain of a Lys or Arg residue with a carbohydrate or some other carbonyl compound . Phe-Lys(Trt)-PAB competes with amino residues in protein glycation, thereby affecting this pathway .

Pharmacokinetics

It’s worth noting that the design of phe-lys(trt)-pab as a prodrug is intended to improve its bioavailability and reduce toxicity .

Result of Action

The action of Phe-Lys(Trt)-PAB results in the inhibition of tumor-associated protease plasmin and the binding to integrins αvβ3 and αvβ5 . This leads to the reduction of tumor invasion and metastasis, thereby exerting its anticancer effects .

Action Environment

The action, efficacy, and stability of Phe-Lys(Trt)-PAB can be influenced by various environmental factors. For instance, the presence of cathepsin B, a lysosomal cysteine protease, in the tumor environment can affect the efficacy of Phe-Lys(Trt)-PAB . Additionally, the pH and temperature conditions can influence the formation of the Schiff base, a key step in the mode of action of Phe-Lys(Trt)-PAB .

properties

IUPAC Name |

(2S)-2-[N-[(2S)-2-amino-3-phenylpropanoyl]-4-(hydroxymethyl)anilino]-6-(tritylamino)hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H44N4O3/c42-37(29-31-15-5-1-6-16-31)40(48)45(36-26-24-32(30-46)25-27-36)38(39(43)47)23-13-14-28-44-41(33-17-7-2-8-18-33,34-19-9-3-10-20-34)35-21-11-4-12-22-35/h1-12,15-22,24-27,37-38,44,46H,13-14,23,28-30,42H2,(H2,43,47)/t37-,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWCZCKQSLIJFDP-UWXQCODUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N(C2=CC=C(C=C2)CO)C(CCCCNC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N(C2=CC=C(C=C2)CO)[C@@H](CCCCNC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H44N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phe-Lys(Trt)-PAB | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine](/img/structure/B1435386.png)

![4-Methoxy-4-[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1435388.png)

![methyl 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B1435390.png)

![2-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]propan-2-amine](/img/structure/B1435393.png)